N-(2,3-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
Description
N-(2,3-Dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a hexahydroquinazolinone core linked via a sulfanyl group to a substituted phenyl moiety. Its structure combines a bicyclic quinazolinone system, known for pharmacological relevance, with a thioether bridge that enhances metabolic stability and binding interactions. The 2,3-dimethylphenyl group contributes to lipophilicity and steric effects, influencing target selectivity .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-11-6-5-9-14(12(11)2)19-16(22)10-24-17-13-7-3-4-8-15(13)20-18(23)21-17/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHKGLRADHEZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Hexahydroquinazolinone Core
The hexahydroquinazolin-4-one scaffold forms the foundational structure of this compound. A widely adopted approach involves cyclocondensation reactions between cyclic ketones and urea derivatives. For instance, 1,2,5,6,7,8-hexahydroquinazolin-4(3H)-one can be synthesized via microwave-assisted cyclization of 2-aminocyclohexanecarboxamide with urea in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). This method, optimized at 120°C under microwave irradiation (600 W), achieves yields exceeding 70% while reducing reaction times to 8–10 minutes.
Alternative routes employ triethyl orthoformate as a cyclizing agent. For example, heating 2-aminocyclohexanecarboxamide with triethyl orthoformate in dimethylformamide (DMF) at 100°C for 4 hours generates the quinazolinone core. The reaction mechanism involves initial formation of an imidate intermediate, followed by intramolecular cyclization to yield the target structure.
Table 1: Comparative Analysis of Hexahydroquinazolinone Synthesis Methods
| Method | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Microwave cyclization | Urea, TBAB, DMF | 120°C, 8–10 min | 70–75 | |
| Triethyl orthoformate | Triethyl orthoformate, DMF | 100°C, 4 h | 65–68 |
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linkage at position 4 of the quinazolinone ring is introduced via nucleophilic substitution or thiolation reactions. A common strategy involves treating the quinazolinone intermediate with thiourea or potassium thiocyanate in acidic media. For instance, refluxing 1,2,5,6,7,8-hexahydroquinazolin-4(3H)-one with thiourea in hydrochloric acid (HCl) at 80°C for 6 hours produces 4-mercapto-1,2,5,6,7,8-hexahydroquinazolin-2-one . This intermediate is critical for subsequent coupling reactions.
Alternatively, Lawesson’s reagent has been employed to introduce sulfur atoms. Reacting the quinazolinone with Lawesson’s reagent in toluene at 110°C for 12 hours achieves thiolation with 80–85% efficiency. This method avoids harsh acidic conditions, making it preferable for acid-sensitive substrates.
Acetamide Coupling with the 2,3-Dimethylphenyl Moiety
The final step involves coupling the sulfanyl-quinazolinone intermediate with N-(2,3-dimethylphenyl)acetamide . This is typically accomplished via a two-step process:
- Activation of the Thiol Group : The mercapto intermediate is treated with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C to form 2-chloro-N-(2,3-dimethylphenyl)acetamide .
- Nucleophilic Substitution : The chloroacetamide derivative reacts with the sulfanyl-quinazolinone in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) in DMF at 60°C for 4 hours. The reaction proceeds via an SN2 mechanism, yielding the final product.
Critical Parameters :
- Temperature Control : Maintaining temperatures below 5°C during chloroacetyl chloride addition prevents side reactions.
- Solvent Choice : DMF enhances solubility of intermediates, facilitating higher reaction rates.
Table 2: Optimization of Acetamide Coupling Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60°C | Maximizes substitution |
| Base | K₂CO₃ | Neutralizes HCl byproduct |
| Catalyst | KI | Enhances nucleophilicity |
Purification and Characterization
Post-synthetic purification is achieved through recrystallization from ethanol or column chromatography using silica gel (ethyl acetate/hexane, 3:7). Analytical characterization employs:
- Nuclear Magnetic Resonance (NMR) : Key signals include the acetamide carbonyl at δ 167–169 ppm (¹³C NMR) and the dimethylphenyl protons at δ 2.2–2.4 ppm (¹H NMR).
- High-Performance Liquid Chromatography (HPLC) : Purity ≥98% is confirmed using a C18 column (acetonitrile/water, 70:30).
Challenges and Mitigation Strategies
- Regioselectivity in Thiolation : Competing reactions at alternative positions are minimized by using excess thiourea and controlled pH.
- Byproduct Formation : Unreacted chloroacetyl chloride is quenched with aqueous sodium bicarbonate prior to coupling.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone moiety can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic ring can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antitumor properties . Research indicates that compounds with similar structures can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For instance, derivatives of hexahydroquinazoline have shown efficacy in inhibiting tumor growth in preclinical models .
Neuropharmacology
In neuropharmacological studies, this compound has been explored for its potential as a neuroprotective agent . It may modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress. The modulation of NMDA receptors by related compounds suggests that this compound could play a role in preventing excitotoxicity associated with neurodegenerative diseases .
Anti-inflammatory Applications
The compound's structure suggests potential anti-inflammatory effects . Compounds that interact with the sulfhydryl group are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could provide therapeutic avenues for treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Antimicrobial Activity
Preliminary studies indicate that similar compounds have demonstrated antimicrobial activity against various pathogens. The presence of the sulfanyl group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes, making it a candidate for further investigation in antibiotic development .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies can reveal how modifications to the molecular structure affect biological activity and toxicity profiles. This information is vital for drug design and development processes aimed at enhancing efficacy while minimizing side effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The quinazolinone moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
N-(4-Sulfamoylphenyl)-2-[(3-(4-chlorophenyl)-4-oxoquinazolin-2-yl)sulfanyl]acetamide (CAS: 477329-16-1)
- Structure: Replaces the hexahydroquinazolinone with a planar quinazolinone and substitutes the 2,3-dimethylphenyl group with a 4-sulfamoylphenyl moiety.
- Synthesis: Derived from coupling reactions similar to those in , using diazonium salts and cyanoacetanilides .
N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide
- Structure : Features a longer butanamide chain instead of acetamide and a 4-fluorophenyl group.
- Activity : Binds to the MMP-9 HPX domain with KD = 320 nM, inhibiting tumor metastasis by disrupting integrin interactions .
Thioacetamide Derivatives with Heterocyclic Modifications
2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide (Compound 19)
- Structure: Replaces the quinazolinone with a triazole ring and incorporates an iodo-substituted phenyl group.
- Activity: Exhibits antibacterial effects with MIC values against E.
2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w)
- Structure: Substitutes the quinazolinone with an indole-oxadiazole hybrid.
- Synthesis : Synthesized via condensation of hydrazine derivatives with carbon disulfide, followed by alkylation (Fig. 1 in ) .
Pharmacologically Active Acetamide Derivatives
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide
N-(2,4-Dichlorophenyl)-2-[(6,8-dichloro-4-oxoquinazolin-3-yl)]acetamide
- Structure: Differs in halogen substitution (dichlorophenyl and dichloroquinazolinone).
- Application : Likely explored for pesticidal or antimicrobial use, based on analogous chloroacetamides in and .
Comparative Analysis Table
Biological Activity
N-(2,3-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities that merit detailed investigation. This article reviews the biological activity of this compound based on available research findings.
The molecular formula of this compound is with a molecular weight of approximately 303.38 g/mol. The compound features a sulfanyl group attached to a hexahydroquinazoline moiety, which is known for its diverse pharmacological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antibacterial Activity
- Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties. For instance, the combination of sulfamoxole and trimethoprim has shown efficacy against various bacterial infections including gastrointestinal and gynecological infections. Further research is needed to specifically assess the antibacterial efficacy of this compound.
-
Anticancer Potential
- In vitro studies have evaluated the anticancer activity of related compounds against multiple cancer cell lines. For example, compounds exhibiting similar structural features have been screened for their ability to inhibit cancer cell proliferation. Results indicated varying degrees of effectiveness across different cancer types . A systematic investigation into the anticancer properties of this compound is warranted.
-
Mechanism of Action
- The mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that it may interact with specific biological targets such as enzymes or receptors involved in disease processes. Understanding these interactions could provide insights into its therapeutic potential.
Case Studies and Research Findings
A review of relevant literature reveals several studies focused on similar compounds within the same class:
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of N-(2,3-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide?
- Methodological Answer : Synthesis requires multi-step reactions, including amide bond formation and sulfide linkage. Key parameters include:
- Temperature control : To prevent side reactions (e.g., oxidation of the sulfide group).
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC ensures purity >95% .
- Validation : Monitor intermediates via TLC and confirm final product purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. How can the molecular structure of this compound be rigorously characterized?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL for refinement (e.g., hydrogen bonding patterns, dihedral angles) .
- Spectroscopy : ¹H/¹³C NMR to assign aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.1–2.5 ppm). Compare with analogs like N-(3-methoxyphenyl) derivatives .
- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict electronic properties and compare with experimental data .
Q. What are the standard protocols for assessing its solubility and stability in biological assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock), PBS (pH 7.4), and ethanol. For analogs, solubility ranges from 10–50 mg/mL in DMSO .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., oxidized sulfide) indicate susceptibility to light/heat .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?
- Methodological Answer :
- Core modifications : Replace the 2,3-dimethylphenyl group with electron-withdrawing substituents (e.g., chloro, nitro) to enhance π-π stacking with enzyme active sites.
- Functional group tuning : Substitute the hexahydroquinazolinone moiety with benzothieno[2,3-d]pyrimidine to increase lipophilicity and membrane permeability .
- Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (KD) .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across studies)?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin).
- Control compound purity : Batch-to-batch variability in synthesis (e.g., residual solvents) can alter results. Require ≥98% purity via HPLC .
- Meta-analysis : Compare data with structurally similar compounds (e.g., N-(3-methoxyphenyl) analogs) to identify trends in substituent effects .
Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed during X-ray analysis?
- Methodological Answer :
- Crystal optimization : Use vapor diffusion with PEG 4000 as a precipitant. For twinned crystals, apply SHELXD for dual-space structure solution .
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. For weak diffraction, merge multiple crystals .
- Refinement : Apply anisotropic displacement parameters and TLS models in SHELXL to improve R-factors (<0.05) .
Q. What mechanistic insights can be gained from studying its interaction with cytochrome P450 enzymes?
- Methodological Answer :
- In vitro assays : Use recombinant CYP3A4/2D6 isoforms with NADPH regeneration systems. Monitor metabolite formation via LC-MS/MS.
- Docking studies : Align the compound’s sulfide group with heme iron in CYP active sites (Glide/SP docking, Schrödinger Suite).
- Correlate findings : Compare with analogs (e.g., N-(4-ethoxyphenyl) derivatives) to identify metabolic hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
